
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide, also known as CP-122,288, is a selective dopamine D3 receptor antagonist. It was first synthesized in the early 1990s and has since been studied for its potential therapeutic applications.
作用机制
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor. By blocking this receptor, it reduces the activity of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a variety of functions, including reward, motivation, and movement. By reducing dopamine activity, this compound may be able to reduce drug-seeking behavior, improve cognitive function, and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and improve cognitive function. In addition, it has been shown to protect against neurodegeneration in models of Parkinson's disease. However, further research is needed to fully understand the effects of this compound on the brain and body.
实验室实验的优点和局限性
One advantage of 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, this compound has a relatively short half-life, which can make it difficult to study in vivo. In addition, it has poor solubility in water, which can make it difficult to administer in experiments.
未来方向
There are several potential future directions for research on 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide. One area of interest is its potential therapeutic applications in drug addiction. Further studies are needed to determine the optimal dosing and administration of this compound for this indication. In addition, more research is needed to fully understand the effects of this compound on cognitive function and neurodegeneration. Finally, there may be potential applications for this compound in other conditions that involve dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and depression.
合成方法
The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide involves several steps. First, 1-(3-chloro-4-methoxyphenyl)sulfonyl-2-nitroethene is reacted with 3-ethoxypropylamine to form 1-(3-chloro-4-methoxyphenyl)sulfonyl-2-aminoethanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound.
科学研究应用
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in a variety of conditions, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to reduce drug-seeking behavior in animal models of addiction and may be useful in the treatment of cocaine and nicotine addiction. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and may be useful in the treatment of this disorder. Finally, this compound has been studied for its potential neuroprotective effects in Parkinson's disease.
属性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O5S/c1-14(2)27-12-4-9-21-19(23)15-7-10-22(11-8-15)28(24,25)16-5-6-18(26-3)17(20)13-16/h5-6,13-15H,4,7-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYVVNOKWOEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


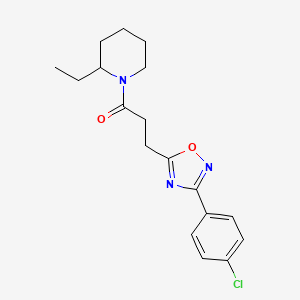
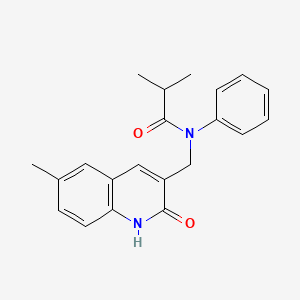
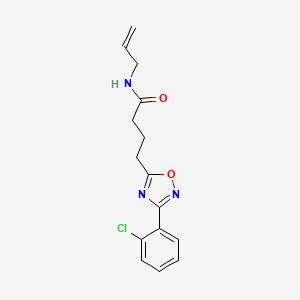

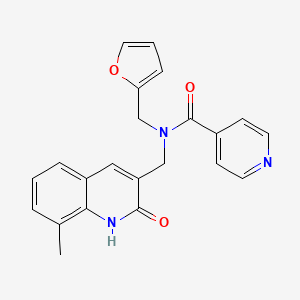
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)

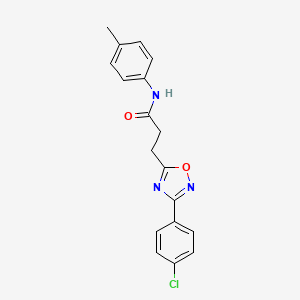
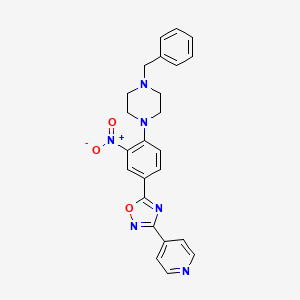
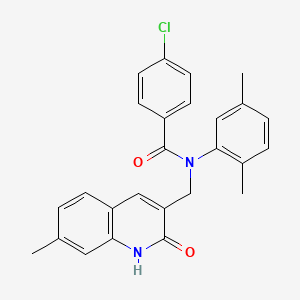


![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)